3-Azabicyclo[3.1.1]heptan-6-ol hydrochloride
Overview
Description
3-Azabicyclo[3.1.1]heptan-6-ol hydrochloride is a chemical compound with the molecular formula C₆H₁₂ClNO and a molecular weight of 149.61858 g/mol . It is known for its unique bicyclic structure, which includes a nitrogen atom within the ring system. This compound is often used in synthetic organic chemistry as a building block for more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azabicyclo[3.1.1]heptan-6-ol hydrochloride typically involves the reduction of spirocyclic oxetanyl nitriles . This method has been studied for its mechanism, scope, and scalability. The reduction process is usually carried out under controlled conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reduction reactions using specialized equipment to handle the reagents and conditions required. The process is optimized for yield and purity, ensuring that the compound meets the necessary specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
3-Azabicyclo[3.1.1]heptan-6-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Various substituents can be introduced into the molecule, replacing existing atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
3-Azabicyclo[3.1.1]heptan-6-ol hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Azabicyclo[3.1.1]heptan-6-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: A promising building block for further selective derivatization.
3-oxa-6-azabicyclo[3.1.1]heptane hydrotosylate: A novel morpholine-based building block.
2-azabicyclo[2.2.1]hept-5-en-3-one epoxide: Used in the synthesis of cyclopentyl carbocyclic nucleosides.
Uniqueness
3-Azabicyclo[3.1.1]heptan-6-ol hydrochloride is unique due to its bicyclic structure with a nitrogen atom, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
3-azabicyclo[3.1.1]heptan-6-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c8-6-4-1-5(6)3-7-2-4;/h4-8H,1-3H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBCBRIDOEJTPIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNCC1C2O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1389264-28-1 | |
Record name | 3-Azabicyclo[3.1.1]heptan-6-ol, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1389264-28-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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